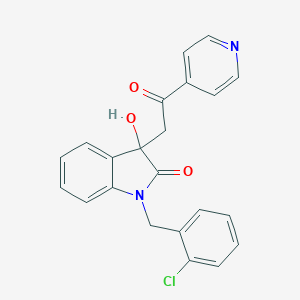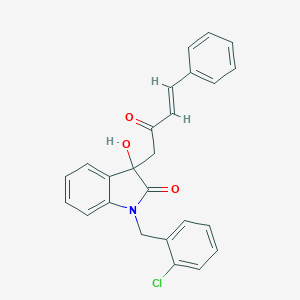![molecular formula C23H23NO3 B214444 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214444.png)
3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one, also known as Sunitinib, is a small molecule multi-targeted receptor tyrosine kinase inhibitor. It was initially developed as an anticancer drug and has been approved by the US FDA for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
作用機序
3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one exerts its anticancer activity by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT). By inhibiting these receptors, 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one blocks the signaling pathways that promote tumor growth, angiogenesis, and metastasis.
Biochemical and Physiological Effects:
3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, and modulation of the immune system. 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has also been reported to have cardiotoxicity, which may limit its clinical use.
実験室実験の利点と制限
3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has several advantages for use in lab experiments, including its high potency and selectivity for receptor tyrosine kinases, as well as its ability to inhibit multiple targets. However, 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is also known to have off-target effects and may interact with other molecules in the cell, which may complicate interpretation of experimental results.
将来の方向性
There are several future directions for research on 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one. One area of interest is the development of new analogs with improved potency and selectivity for specific receptor tyrosine kinases. Another area of research is the investigation of 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one's potential use in combination with other anticancer drugs or immunotherapies. Additionally, further studies are needed to better understand the mechanisms underlying 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one's cardiotoxicity and to develop strategies to mitigate this side effect.
合成法
The synthesis of 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one involves several steps starting from commercially available starting materials. The key intermediate in the synthesis is 3-(2-aminoethyl)-5-chloro-1H-indole-2-carboxylic acid, which is converted to 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one through a series of reactions involving protection and deprotection of functional groups, coupling with other reagents, and cyclization.
科学的研究の応用
3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its anticancer activity and has shown promising results in preclinical and clinical studies. It has been demonstrated to inhibit the growth of various types of cancer cells, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic cancer. 3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has also been investigated for its potential use in other diseases, such as Alzheimer's disease, psoriasis, and rheumatoid arthritis.
特性
製品名 |
3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one |
|---|---|
分子式 |
C23H23NO3 |
分子量 |
361.4 g/mol |
IUPAC名 |
3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1-prop-2-ynylindol-2-one |
InChI |
InChI=1S/C23H23NO3/c1-6-11-24-19-10-8-7-9-18(19)23(27,22(24)26)13-20(25)21-16(4)14(2)12-15(3)17(21)5/h1,7-10,12,27H,11,13H2,2-5H3 |
InChIキー |
CODKUMQYQDGZET-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC#C)O)C)C |
正規SMILES |
CC1=CC(=C(C(=C1C)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC#C)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-chlorobenzyl)-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214362.png)



![1-(2-chlorobenzyl)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214367.png)
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214368.png)
![5-bromo-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214369.png)
![3-[2-(1-adamantyl)-2-oxoethyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214370.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214372.png)
![3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214373.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214374.png)
![3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214375.png)
![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214380.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214383.png)